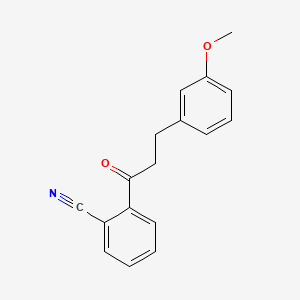

2'-Cyano-3-(3-methoxyphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2'-Cyano-3-(3-methoxyphenyl)propiophenone is a chemical compound that is part of a broader class of organic molecules known for their cyano and methoxy functional groups. These compounds are of interest due to their potential applications in various chemical reactions and their ability to form complex structures, such as pigments and polymers.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the base-catalyzed cyclization of 1,2-bis(2-cyano-3-methoxyphenyl)propionitrile in the presence of diethyl carbonate leads to the formation of a red pigment with a novel 5H-indeno[1,2-c]isoquinoline structure . Another study reports the synthesis of 3-cyano-3-methyl-7-methoxychroman-4-one, highlighting the structural complexity that can arise during such synthetic processes . These syntheses often involve catalyzed condensation reactions, as seen in the preparation of alkoxy ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates and phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, which are then characterized by various analytical techniques .

Molecular Structure Analysis

The molecular structures of these compounds are characterized using techniques such as FTIR, 1H and 13C NMR, and CHN analysis. The structure of the "red pigment" mentioned earlier is confirmed to be a 5H-indeno[1,2-c]isoquinoline, which can transform into a colorless 11H-indeno-[1,2-c]isoquinoline form in an acidic medium . The abnormal product mentioned in another study, 3-t-butoxy-2-cyano-2-methyl-2',4'-dimethoxypropiophenone, showcases the unexpected outcomes that can occur during isomerization and alkylation reactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds is notable, with the ability to undergo cyclization reactions to form pigments or to participate in copolymerization with styrene, resulting in novel copolymers . These reactions are typically initiated by radicals and can lead to a variety of products with different properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds and their derivatives are diverse. The copolymers formed from

Applications De Recherche Scientifique

Optical and Luminescent Properties

2'-Cyano-3-(3-methoxyphenyl)propiophenone derivatives have been studied for their distinct optical properties. Research has shown that these compounds exhibit different luminescent behaviors due to their unique stacking modes. This is evidenced in the differing emission peaks and quantum yields upon mechanical treatment, such as grinding, highlighting their potential use in optical and luminescent applications (Song et al., 2015).

Liquid Crystalline Polyacetylenes

Studies on liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano and methoxy tails have shown that these materials can have their molecular alignments tuned by simple mechanical perturbations. This suggests their potential in the development of materials with variable optical properties (Kong & Tang, 1998).

Low Band Gap Polymers

The synthesis and study of low band gap polymers based on 3-cyano-4-methoxythiophene building blocks have demonstrated the influence of the relative position of cyano and methoxy groups on the polymer's reactivity and structure. This research is significant for the development of materials with tailored electronic properties (Hergué et al., 2009).

Nonlinear Optical Properties

2-Cyano-3-(2-methoxyphenyl)-2-propenoic acid methyl ester, a compound related to 2'-Cyano-3-(3-methoxyphenyl)propiophenone, has been investigated for its nonlinear optical properties. The research on this compound's crystal structure and optical quality suggests its potential in nonlinear optical applications (Nakatani et al., 1992).

Propriétés

IUPAC Name |

2-[3-(3-methoxyphenyl)propanoyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-20-15-7-4-5-13(11-15)9-10-17(19)16-8-3-2-6-14(16)12-18/h2-8,11H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKMTCRLQGGKOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644214 |

Source

|

| Record name | 2-[3-(3-Methoxyphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Cyano-3-(3-methoxyphenyl)propiophenone | |

CAS RN |

898774-49-7 |

Source

|

| Record name | 2-[3-(3-Methoxyphenyl)-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(3-Methoxyphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.